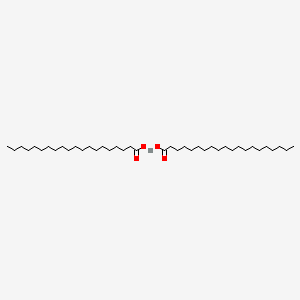
3,5-Difluoro-4-(trifluoromethyl)benzamide
Descripción general
Descripción
The compound 3,5-Difluoro-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethyl groups and benzamide structures have been investigated. These studies provide insights into the molecular structure, synthesis, and properties of similar compounds, which can be extrapolated to understand 3,5-Difluoro-4-(trifluoromethyl)benzamide.
Synthesis Analysis
The synthesis of related compounds typically involves the introduction of trifluoromethyl groups into the benzamide structure. For instance, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for antitubercular benzothiazinones, has been described, although the specific methods are not detailed in the abstract . This information suggests that similar synthetic routes could be applicable for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and quantum chemical computations . For example, the molecular geometry and vibrational frequencies of a novel benzamide compound were calculated using density functional theory (DFT) . Similarly, polymorphism in a trifluoromethyl substituted benzanilide was investigated, revealing the presence of multiple molecules in the asymmetric unit . These studies indicate that 3,5-Difluoro-4-(trifluoromethyl)benzamide may also exhibit complex molecular geometries and polymorphism.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from molecular electrostatic potential (MEP) surface maps, which predict sites for electrophilic and nucleophilic attacks . For instance, MEP analysis was used to estimate the chemical reactivity of a pyrazolyl benzene sulfonamide derivative . This approach could be applied to 3,5-Difluoro-4-(trifluoromethyl)benzamide to predict its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can be analyzed using DFT calculations . The antioxidant properties of these compounds can also be determined using assays like the DPPH free radical scavenging test . Additionally, the occurrence of dimorphism and the analysis of crystal packing provide insights into the solid-state properties of these compounds . These methods could be used to characterize the physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)benzamide.
Safety And Hazards
Propiedades
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEJXKUFLWYFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378954 | |
| Record name | 3,5-difluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)benzamide | |
CAS RN |
261944-94-9 | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)








